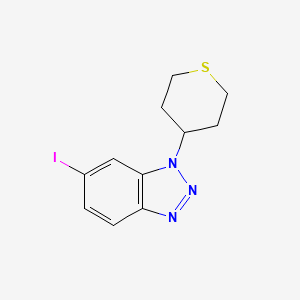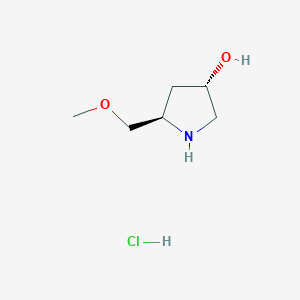
(3S,5R)-5-(methoxymethyl)pyrrolidin-3-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-5-(methoxymethyl)pyrrolidin-3-olhydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(methoxymethyl)pyrrolidin-3-olhydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Conditions: The key steps may include nucleophilic substitution, reduction, and protection-deprotection sequences.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Optimization of reaction conditions for large-scale production.
Catalysts and Reagents: Use of efficient catalysts and reagents to improve yield and selectivity.
Quality Control: Implementation of stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(methoxymethyl)pyrrolidin-3-olhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as a chiral ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Biomolecular Interactions: Studied for its interactions with biomolecules.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion.
Industry
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(methoxymethyl)pyrrolidin-3-olhydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Binding: Inhibition or activation of enzymes.
Receptor Interaction: Binding to cellular receptors to modulate biological pathways.
Signal Transduction: Influence on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-olhydrochloride
- (3S,5R)-5-(methyl)pyrrolidin-3-olhydrochloride
Uniqueness
(3S,5R)-5-(methoxymethyl)pyrrolidin-3-olhydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2803755-80-6 |
|---|---|
Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3S,5R)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
KNMOZBOMDXHCKW-IBTYICNHSA-N |
Isomeric SMILES |
COC[C@H]1C[C@@H](CN1)O.Cl |
Canonical SMILES |
COCC1CC(CN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)
![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)
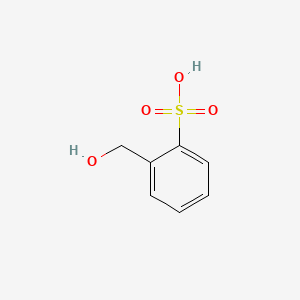
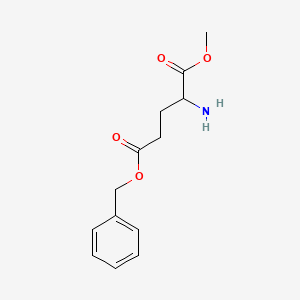
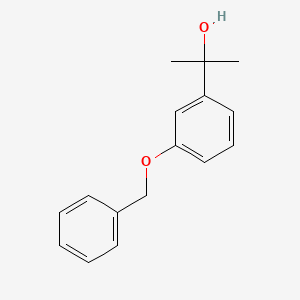

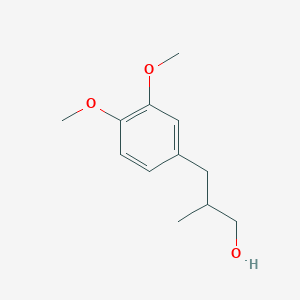
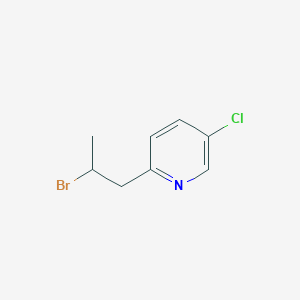


![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
